[7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Description
[7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Biological Activity
The compound [7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activity. Its structural components suggest various pharmacological properties, which have been explored in recent studies. This article aims to provide an in-depth review of its biological activity, supported by data tables and case studies.
The molecular formula of the compound is C26H22ClN3O3S with a molecular weight of approximately 491.99 g/mol. The presence of functional groups such as chlorophenyl and methoxyphenyl indicates potential interactions with biological targets.
Antibacterial Activity
Recent research has indicated that derivatives of compounds containing similar moieties exhibit significant antibacterial properties. For instance, studies have shown that certain synthesized compounds demonstrate moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this structure have been tested for AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease : Strong inhibitory activity against urease has been reported for related compounds, which may be beneficial in treating urinary infections .
Anticancer Properties
Preliminary studies indicate that compounds with similar triazatricyclo structures may exhibit anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells or the inhibition of tumor growth factors .
Hypoglycemic and Diuretic Effects
Some derivatives have shown hypoglycemic effects, making them candidates for diabetes treatment. Additionally, diuretic properties have been noted in related compounds, suggesting potential applications in managing hypertension and fluid retention .
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives revealed that several compounds exhibited significant antibacterial activity against various strains. The most active compounds were identified as having strong interactions with bacterial proteins through docking studies.
Compound ID | Bacterial Strain | Activity Level |
---|---|---|
7l | Salmonella typhi | Strong |
7m | Bacillus subtilis | Moderate |
7n | Escherichia coli | Weak |
Study 2: Enzyme Inhibition Assays
In another investigation focusing on enzyme inhibition, the synthesized compounds were tested for their ability to inhibit AChE and urease:
Compound ID | Enzyme Type | Inhibition Percentage |
---|---|---|
7o | AChE | 85% |
7p | Urease | 90% |
Properties
IUPAC Name |
[7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-4-3-5-20(10-17)32-2)30-26(22)34-14-16-6-8-19(27)9-7-16/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZOTLFGYMLHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC=C(C=C5)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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